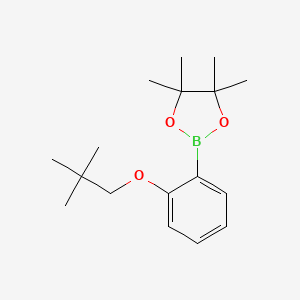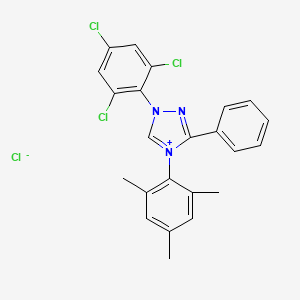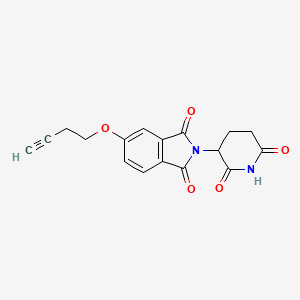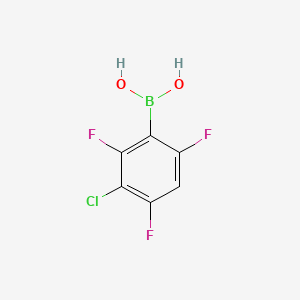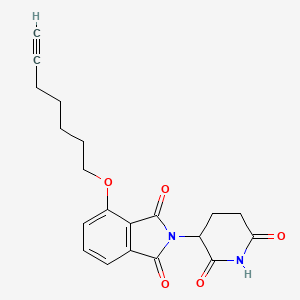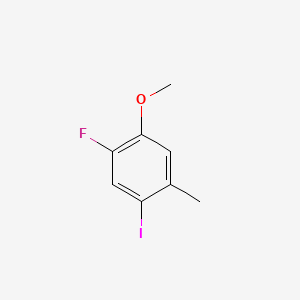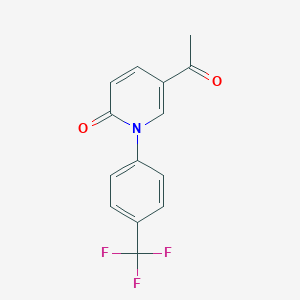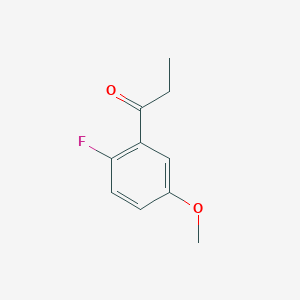
1-Propanone, 1-(2-fluoro-5-methoxyphenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’-Fluoro-5’-methoxypropiophenone is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a fluorine atom at the 2’ position and a methoxy group at the 5’ position on the phenyl ring, with a propiophenone backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Fluoro-5’-methoxypropiophenone can be achieved through several methods. One common approach involves the Friedel-Crafts acylation reaction, where 2’-fluoro-5’-methoxybenzoyl chloride reacts with propionic acid in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods
On an industrial scale, the production of 2’-Fluoro-5’-methoxypropiophenone may involve continuous flow processes to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
2’-Fluoro-5’-methoxypropiophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of 2’-fluoro-5’-methoxybenzoic acid.
Reduction: Formation of 2’-fluoro-5’-methoxypropiophenol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2’-Fluoro-5’-methoxypropiophenone has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.
Biology: The compound can be used as a probe to study enzyme interactions and metabolic pathways involving aromatic ketones.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2’-Fluoro-5’-methoxypropiophenone involves its interaction with various molecular targets. The fluorine atom and methoxy group can influence the compound’s electronic properties, affecting its reactivity and binding affinity to enzymes or receptors. The ketone group can participate in nucleophilic addition reactions, forming intermediates that can further react to produce desired products.
Comparación Con Compuestos Similares
Similar Compounds
2’-Fluoroacetophenone: Similar structure but lacks the methoxy group.
5’-Methoxypropiophenone: Similar structure but lacks the fluorine atom.
2’-Fluoro-4’-methoxypropiophenone: Similar structure with the methoxy group at the 4’ position.
Uniqueness
2’-Fluoro-5’-methoxypropiophenone is unique due to the combined presence of both fluorine and methoxy substituents on the phenyl ring. This combination can significantly alter the compound’s chemical and physical properties, making it distinct from other similar compounds.
Propiedades
Número CAS |
89106-46-7 |
|---|---|
Fórmula molecular |
C10H11FO2 |
Peso molecular |
182.19 g/mol |
Nombre IUPAC |
1-(2-fluoro-5-methoxyphenyl)propan-1-one |
InChI |
InChI=1S/C10H11FO2/c1-3-10(12)8-6-7(13-2)4-5-9(8)11/h4-6H,3H2,1-2H3 |
Clave InChI |
KBFFIUCIRKPKTF-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)C1=C(C=CC(=C1)OC)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



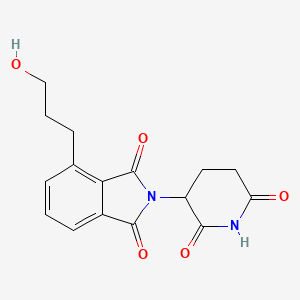


![2-[1-Cyclopropylsulfonyl-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]azetidin-3-yl]acetonitrile](/img/structure/B14769048.png)
